16,16-dimethyl-6-keto Prostaglandin E1
Overview
Description
16,16-dimethyl-6-keto Prostaglandin E1 is a synthetic analog of Prostaglandin E1, a naturally occurring prostanoid. This compound is known for its enhanced stability and potency compared to its natural counterpart. It has a molecular formula of C22H36O6 and a molecular weight of 396.52 g/mol .
Mechanism of Action
Target of Action
The primary target of 16,16-dimethyl-6-keto Prostaglandin E1 is the vascular smooth muscle cells . These cells play a crucial role in the regulation of vascular tone and blood flow.
Mode of Action
This compound interacts with its targets by inducing contractions in the vascular smooth muscle cells . This interaction results in changes in the vascular tone and blood flow.
Pharmacokinetics
It is known to be ametabolically stable compound . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The result of the action of this compound is the contraction of vascular smooth muscle cells , leading to changes in vascular tone and blood flow . This can have various effects at the molecular and cellular level, depending on the specific physiological context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16,16-dimethyl-6-keto Prostaglandin E1 typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of protecting groups, selective oxidations, and reductions to achieve the desired stereochemistry and functional groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 16,16-dimethyl-6-keto Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to hydroxyl groups.
Substitution: The compound can undergo substitution reactions at various positions on the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
16,16-dimethyl-6-keto Prostaglandin E1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying prostanoid chemistry and reactions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects, including vasodilation and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Prostaglandin E1: The natural counterpart with similar biological activities but less stability.
16,16-dimethyl Prostaglandin E2: Another synthetic analog with different functional groups and biological effects.
6-keto Prostaglandin F1α: A related compound with distinct physiological roles
Uniqueness: 16,16-dimethyl-6-keto Prostaglandin E1 is unique due to its enhanced stability and potency, making it a valuable compound for research and therapeutic applications. Its synthetic modifications provide greater resistance to metabolic degradation and prolonged biological activity compared to natural prostaglandins .
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O6/c1-4-5-12-22(2,3)20(26)11-10-16-17(19(25)14-18(16)24)13-15(23)8-6-7-9-21(27)28/h10-11,16-18,20,24,26H,4-9,12-14H2,1-3H3,(H,27,28)/b11-10+/t16-,17-,18-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEWJWWBXZXMHO-XDCFTEKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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